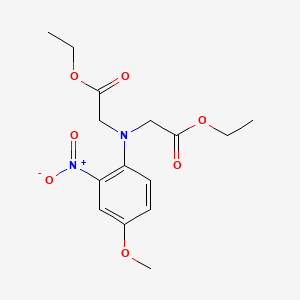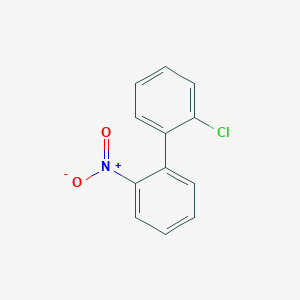![molecular formula C18H20N4 B13933499 N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry. The presence of both pyridine and imidazole rings in its structure makes it a versatile scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of 2-aminopyridine with appropriate ketones or aldehydes. One common method is the CuI-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones under oxidative conditions . Another method includes the use of bromoketones and 2-aminopyridine under metal-free conditions, where the reaction is promoted by I2 and TBHP in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes. The use of metal-free conditions and mild reaction environments makes these methods suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP (tert-Butyl hydroperoxide) in toluene.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a pharmacophore in the development of new drugs with potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-Cyclopentyl-7-methyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold for drug development, offering different binding affinities and selectivities compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H20N4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C18H20N4/c1-13-9-11-22-16(12-13)21-17(15-8-4-5-10-19-15)18(22)20-14-6-2-3-7-14/h4-5,8-12,14,20H,2-3,6-7H2,1H3 |
Clave InChI |
OKWATJBOXAIVRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=C(N2C=C1)NC3CCCC3)C4=CC=CC=N4 |
Solubilidad |
30.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)








